molecular formula C16H16N4O4S B2639733 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 941937-92-4

2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No. B2639733
CAS RN: 941937-92-4
M. Wt: 360.39
InChI Key: MGAUIQUCHMIZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The core structure is a purine ring, which is a heterocyclic aromatic organic compound .

Scientific Research Applications

Anticancer Research

The compound, as a part of olomoucine analogues, has been involved in the design, molecular modeling, and synthesis targeting anticancer activity. Notably, synthesized compounds, including derivatives of this chemical structure, demonstrated significant inhibition activity against human breast cancer cell line MCF-7, showcasing their potential in cancer treatment research (Hayallah, 2017).

Synthesis of Novel Ring Systems

The chemical structure forms a foundation for the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, a part of research dedicated to developing novel chemical entities with potential biological activities. This work contributes to the broad field of chemical synthesis, where novel structures are explored for various applications, including medicinal chemistry (Hesek & Rybár, 1994).

Crystallization and Structural Analysis

Studies involving the compound also focus on its crystallization and structural analysis, forming a part of research efforts to understand the molecular configuration and bonding interactions of such complex molecules. This fundamental research is crucial in the field of crystallography and material science, aiding in the understanding of molecular interactions and structure-function relationships (Carvalho, Emmerling, & Schneider, 2007).

Neuroprotective and MAO-B Inhibitory Activities

Investigations into the neuroprotective effects and MAO-B inhibitory activities of derivatives of this compound highlight its potential in the development of treatments for neurological disorders. This area of research is particularly crucial in the quest for new therapeutic agents for neurodegenerative diseases, emphasizing the compound's relevance in biomedical research (Mitkov et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could interact with biological systems in a manner similar to other purine derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve elucidating its synthesis pathway, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-18-12-13(17-15(18)25-9-11(21)22)19(2)16(24)20(14(12)23)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAUIQUCHMIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

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